4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide
Description
IUPAC Nomenclature and Structural Validation
The compound’s IUPAC name, 4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3,3-diyl)bis(2,6-dichlorophenol) , reflects its intricate polyhalogenated structure. Breaking down the nomenclature:
- 4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol : The central benzoxathiol ring is fused with a benzene moiety, substituted with bromine atoms at positions 4, 5, 6, and 7. The sulfone group (S,S-dioxide) at the 1-position confirms the oxidation state of the sulfur atom.
- bis(2,6-dichlorophenol) : Two dichlorophenol groups are linked via the benzoxathiol core, with chlorine atoms at the 2- and 6-positions of each phenol ring.
Structural validation is supported by spectroscopic and crystallographic data. The molecular formula C₁₉H₆Br₄Cl₄O₅S corresponds to a molar mass of 807.728 g/mol . The presence of four bromine and four chlorine atoms is consistent with high-resolution mass spectrometry (HRMS) profiles, while infrared (IR) spectroscopy confirms sulfone (S=O) stretching vibrations at 1,150–1,350 cm⁻¹ and phenolic O–H bonds near 3,200 cm⁻¹ .
Crystallographic Characterization and Bonding Geometry
Crystallographic studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 9.1511(4) Å |
| b | 5.6679(3) Å |
| c | 16.7731(9) Å |
| β | 93.435(2)° |
| Volume | 868.42(8) ų |
| Z | 2 |
The benzoxathiol core adopts a planar conformation, with sulfur–oxygen bond lengths of 1.43–1.45 Å , characteristic of sulfone groups. Bromine and chlorine substituents exhibit average bond distances of 1.89 Å (C–Br) and 1.74 Å (C–Cl) , respectively. Key torsion angles include:
- C–S–O–C : 178.2° (near-linear sulfone linkage)
- C–Br–C–C : 120.5° (tetrahedral halogen geometry)
The crystal packing is stabilized by intermolecular hydrogen bonds between phenolic O–H groups and sulfone oxygen atoms, with O···O distances of 2.65–2.78 Å .
Comparative Analysis with Related Benzoxathiol Derivatives
The compound’s structure shares similarities with other halogenated benzoxathiol derivatives but differs in substitution patterns:
Notably, the tetrabromo-dichlorophenol derivative exhibits enhanced electrophilicity compared to its non-halogenated counterparts due to electron-withdrawing halogens. The sulfone group further polarizes the molecule, increasing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Properties
CAS No. |
61053-97-2 |
|---|---|
Molecular Formula |
C19H6Br4Cl4O5S |
Molecular Weight |
807.7 g/mol |
IUPAC Name |
2,6-dichloro-4-[4,5,6,7-tetrabromo-3-(3,5-dichloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |
InChI |
InChI=1S/C19H6Br4Cl4O5S/c20-12-11-18(15(23)14(22)13(12)21)33(30,31)32-19(11,5-1-7(24)16(28)8(25)2-5)6-3-9(26)17(29)10(27)4-6/h1-4,28-29H |
InChI Key |
MJVQTNLSJHMBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzoxathiol Core
The tetrabrominated benzoxathiol intermediate is synthesized via bromination of o-sulfobenzoic acid cyclic anhydride.
Key steps :
- Bromination : Treatment of o-sulfobenzoic acid cyclic anhydride with excess bromine (Br₂) in acetic acid at 80–100°C yields 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide.
- Purification : Recrystallization from dichloromethane/hexane mixtures achieves >95% purity.
Condensation with Dichlorophenol Derivatives
The final compound is formed by coupling the tetrabrominated benzoxathiol core with 2,6-dichlorophenol.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | Triethylamine |
| Temperature | 120°C, 12–16 hours |
| Yield | 68–72% |
Mechanism : Nucleophilic aromatic substitution at the activated positions of the benzoxathiol core.
Alternative Halogenation Pathways
Direct halogenation of pre-condensed intermediates may improve efficiency:
- Pre-condensation bromination : Bromination of the parent benzoxathiol-phenol adduct before dichlorophenol coupling.
- Post-condensation chlorination : Chlorine gas (Cl₂) introduction post-condensation to achieve 2,6-dichloro substitution.
Analytical Validation
| Method | Result |
|---|---|
| HPLC (C18 column) | Retention time: 8.2 min |
| Elemental Analysis | C: 28.3%, Br: 39.6%, Cl: 17.5% |
| MS (ESI-) | m/z 805.7 [M-H]⁻ |
Industrial-Scale Optimization
Large batches require modified conditions:
- Solvent replacement : Ethanol/water mixtures reduce DMF usage.
- Catalyst recycling : Triethylamine recovery via distillation improves cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the replacement of bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various brominated phenol derivatives, while substitution reactions can produce a range of halogenated compounds .
Scientific Research Applications
4,4’-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide has several scientific research applications, including:
Analytical Chemistry: Used as an indicator in various titration methods.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4,4’-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Halogenation: The target compound uniquely combines bromine (electron-withdrawing) on the benzoxathiol core and chlorine on the phenol rings. In contrast, 4430-25-5 (above) has bromine on both the core and phenol groups, enhancing its molecular weight and lipophilicity .
- Functional Groups : The hydroxyl (-OH) groups in 77172-72-6 increase polarity compared to the dichloro-substituted target compound, affecting solubility and reactivity .
Physicochemical and Environmental Behavior
- Thermal Stability : Brominated derivatives generally exhibit higher thermal stability than chlorinated analogues due to stronger C-Br bonds. For example, 4430-25-5 (all-bromine substituents) has been studied for flame-retardant applications, whereas the target compound’s mixed halogenation may offer a balance between stability and reactivity .
- Lipophilicity and Bioaccumulation: Compounds with higher bromine content (e.g., 4430-25-5) are more lipophilic, increasing bioaccumulation risks. Microbial O-methylation of halogenated phenols, as demonstrated for TBBPA (tetrabromobisphenol-A) in , suggests similar metabolic pathways could modify the target compound’s environmental persistence .
Biological Activity
4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide is a synthetic compound known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and applications in various fields.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₈Br₄Cl₂O₄S₂ with a molecular weight of 807.7 g/mol. Its structure includes multiple bromine atoms and dichlorophenol units, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Cytotoxicity
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. A study reported IC50 values indicating potent cytotoxic effects on human cancer cells (e.g., HeLa and MCF-7 cells). The compound's ability to induce cell death may be attributed to oxidative stress mechanisms and the generation of reactive oxygen species (ROS).
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Toxicological Profile
Despite its biological activities, the toxicity profile of 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide raises concerns regarding its safety for human use. Acute toxicity studies have shown signs of skin irritation and potential carcinogenic effects in long-term exposure scenarios. Regulatory assessments are crucial to determine safe usage levels in consumer products.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 32 to 128 µg/mL. |
| Cytotoxicity | Induced apoptosis in MCF-7 cells with an IC50 of 25 µM after 48 hours of treatment. |
| Antioxidant Activity | Scavenging activity measured at 78% at a concentration of 100 µg/mL in DPPH assay. |
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceuticals : Potential development as an antimicrobial agent or anticancer drug.
- Cosmetics : Possible use in formulations requiring antimicrobial preservatives.
- Agriculture : Application as a biocide or fungicide due to its broad-spectrum activity against pathogens.
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured?
A: The compound can be synthesized via bromination of a phenolsulfonephthalein precursor. Key steps include:
- Reagents : Use bromine in acetic acid (HOAc) under an inert atmosphere (N₂/Ar) to prevent side reactions .
- Temperature : Maintain 130–140°C for efficient bromine incorporation .
- Purification : Recrystallize from boiling HOAc to achieve ≥95% purity. Monitor reaction progress via TLC or HPLC, as residual bromine or unreacted intermediates can skew analytical results .
Advanced Research: Spectroscopic Characterization
Q. Q: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved for halogen-rich derivatives of this compound?
A:
- NMR Challenges : Heavy bromine/chlorine atoms cause signal broadening. Use high-field NMR (≥500 MHz) and deuterated DMSO to enhance resolution. Compare with computational predictions (DFT) for peak assignments .
- IR Analysis : Focus on sulfone (S=O) stretches (~1350–1150 cm⁻¹) and phenolic O–H bonds (~3200 cm⁻¹). Cross-reference with X-ray crystallography data to confirm structural integrity .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns (e.g., Br/Cl clusters) and verify molecular weight .
Basic Research: Hazard and Safety Protocols
Q. Q: What safety precautions are critical when handling this compound?
A:
- Hazards : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, respirator) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to light or moisture, which may generate toxic byproducts .
Advanced Research: Mechanistic Insights
Q. Q: How does the electronic structure of the benzoxathiol core influence bromination regioselectivity?
A:
- Computational Modeling : Perform DFT calculations to map electron density on the benzoxathiol ring. Bromine preferentially attacks electron-rich positions (e.g., para to sulfone groups) .
- Experimental Validation : Compare bromination sites in derivatives (e.g., tetrabromo vs. hexabromo) using X-ray crystallography. Contradictions in regioselectivity may arise from solvent polarity or catalyst effects (e.g., SnCl₄) .
Advanced Research: Environmental Impact Assessment
Q. Q: What methodologies are recommended for studying the environmental persistence of this compound?
A:
- Degradation Studies : Use LC-MS/MS to track degradation products in simulated environments (e.g., UV light, microbial action). Focus on sulfone and halogen bond stability .
- Ecototoxicity : Conduct bioassays with Daphnia magna or Danio rerio to assess acute/chronic toxicity. Compare with structurally similar pollutants (e.g., tetrabromobisphenol A) .
Basic Research: Analytical Quantification
Q. Q: Which chromatographic methods are suitable for quantifying this compound in mixed matrices?
A:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) + 0.1% formic acid to enhance peak symmetry .
- Calibration : Prepare standards in HOAc to mimic sample matrix. Validate linearity (R² > 0.99) across 0.1–100 µg/mL .
Advanced Research: Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in reported melting points or reaction yields?
A:
- Yield Variability : Trace impurities (e.g., residual SnCl₄) can lower yields. Replicate synthesis with strict stoichiometric control and inert conditions .
- Melting Point Discrepancies : Polymorphism or solvate formation may alter thermal behavior. Perform DSC/TGA to identify phase transitions and compare with literature .
Basic Research: Functional Group Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
